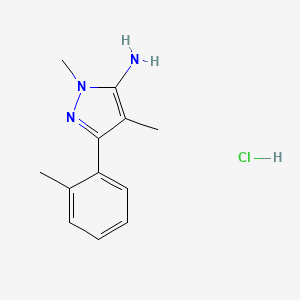

2,4-Dimethyl-5-(2-methylphenyl)pyrazol-3-amine;hydrochloride

Description

2,4-Dimethyl-5-(2-methylphenyl)pyrazol-3-amine hydrochloride is a pyrazole derivative characterized by:

- Pyrazole core with methyl substituents at positions 2 and 2.

- A 2-methylphenyl group at position 4.

- An amine group at position 3, protonated as a hydrochloride salt for enhanced solubility.

This compound is of interest in medicinal and materials chemistry due to its modular structure, which allows for fine-tuning of electronic, steric, and hydrogen-bonding properties .

Properties

IUPAC Name |

2,4-dimethyl-5-(2-methylphenyl)pyrazol-3-amine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15N3.ClH/c1-8-6-4-5-7-10(8)11-9(2)12(13)15(3)14-11;/h4-7H,13H2,1-3H3;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RMUZWIYNMSDXCI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C2=NN(C(=C2C)N)C.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16ClN3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.73 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Dimethyl-5-(2-methylphenyl)pyrazol-3-amine;hydrochloride typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-methylphenylhydrazine with 2,4-pentanedione in the presence of an acid catalyst to form the pyrazole ring. The resulting compound is then treated with hydrochloric acid to obtain the hydrochloride salt .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

2,4-Dimethyl-5-(2-methylphenyl)pyrazol-3-amine;hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert the compound into different reduced forms.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Substitution reactions may involve reagents like halogens, alkylating agents, and nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce various substituted pyrazole derivatives .

Scientific Research Applications

Pharmaceutical Development

1. Drug Discovery:

DMPM-HCl is primarily utilized in the drug discovery process due to its potential therapeutic effects. Research indicates that compounds with pyrazole structures often exhibit significant biological activities, including anti-inflammatory, analgesic, and antimicrobial properties. The unique substituents in DMPM-HCl may contribute to these effects, making it a candidate for further investigation in pharmacological studies.

2. Anticancer Research:

Preliminary studies suggest that DMPM-HCl may have anticancer properties. Compounds structurally related to DMPM-HCl have been shown to inhibit tumor growth in various cancer cell lines. Further research is needed to explore its efficacy and mechanism of action in cancer treatment.

3. Anti-inflammatory Applications:

DMPM-HCl has been evaluated for its anti-inflammatory effects. Similar pyrazole derivatives have demonstrated the ability to reduce inflammation through various pathways, including the inhibition of cyclooxygenase enzymes. This suggests that DMPM-HCl may also possess similar anti-inflammatory properties.

Biological Activities

Research has highlighted several biological activities associated with DMPM-HCl:

- Antimicrobial Activity: Studies indicate that DMPM-HCl exhibits antimicrobial properties against both gram-positive and gram-negative bacteria. This makes it a potential candidate for developing new antibiotics or antimicrobial agents.

- Antioxidant Properties: The compound may also possess antioxidant capabilities, which can protect cells from oxidative stress and damage. This property is particularly relevant in the context of diseases related to oxidative damage .

Mechanism of Action

The mechanism of action of 2,4-Dimethyl-5-(2-methylphenyl)pyrazol-3-amine;hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory processes, thereby exerting anti-inflammatory effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs and Substituent Effects

The following table summarizes key structural analogs and their functional group differences:

Physicochemical Properties

Solubility and Hydrogen Bonding

- The hydrochloride salt form of the target compound improves aqueous solubility compared to neutral analogs (e.g., 5-methylfuran derivative in ).

- The pyrazole amine enables hydrogen-bond donor-acceptor interactions, critical for crystal packing (as per Etter’s graph-set analysis in ) and binding to biological targets.

Thermal Stability

- Compounds with aromatic substituents (e.g., 2-methylphenyl in the target) exhibit higher melting points than furan-containing analogs due to stronger π-π interactions .

Biological Activity

2,4-Dimethyl-5-(2-methylphenyl)pyrazol-3-amine;hydrochloride (DMPM-HCl) is a pyrazole derivative with significant potential in pharmaceutical applications. Characterized by its unique molecular structure, it has garnered attention for its diverse biological activities, particularly in the fields of oncology and anti-inflammatory research.

- Molecular Formula : C12H16ClN3

- Molecular Weight : 237.73 g/mol

- Structure : The compound features a pyrazole ring with dimethyl and methylphenyl substituents, enhancing its chemical reactivity and biological interactions.

Biological Activities

Research indicates that DMPM-HCl exhibits various biological activities, including:

-

Antitumor Activity :

- DMPM-HCl has shown promising results in inhibiting the growth of various cancer cell lines. For example, studies have reported IC50 values indicating effective cytotoxicity against MCF7 (breast cancer) and A549 (lung cancer) cell lines.

- A comparative study of pyrazole derivatives highlighted that compounds similar to DMPM-HCl demonstrated significant antiproliferative effects across multiple cancer types, including brain and colorectal cancers .

- Anti-inflammatory Effects :

- Antimicrobial Activity :

Table 1: Biological Activity Summary of DMPM-HCl

| Activity Type | Cell Line / Model | IC50 Value (µM) | Reference |

|---|---|---|---|

| Antitumor | MCF7 | 3.79 | |

| Antitumor | A549 | 26 | |

| Anti-inflammatory | In vitro assays | Not specified | |

| Antimicrobial | Various strains | MIC < 100 |

Detailed Research Findings

- Antitumor Mechanism :

- Inflammatory Pathway Modulation :

- Antimicrobial Efficacy :

Q & A

Basic Synthesis and Characterization

Q1: What are the standard synthetic routes for preparing 2,4-dimethyl-5-(2-methylphenyl)pyrazol-3-amine hydrochloride, and how are intermediates characterized? Answer: The compound is typically synthesized via cyclization of hydrazine derivatives with β-ketoesters or β-diketones. For example:

Core formation : Reacting 2-methylphenyl-substituted β-ketoesters with methylhydrazine under acidic conditions forms the pyrazole ring .

Amine functionalization : Subsequent chlorination or amination steps introduce the 3-amine group .

Salt formation : Treatment with HCl yields the hydrochloride salt .

Characterization : Intermediates are analyzed via / NMR and IR spectroscopy. Final product purity is confirmed by HPLC and elemental analysis. Crystallographic validation (e.g., using SHELX for X-ray diffraction) ensures structural accuracy .

Advanced Synthesis: Optimizing Reaction Conditions

Q2: How can researchers minimize byproducts during the cyclization step of pyrazole ring formation? Answer: Byproduct formation (e.g., regioisomers) is mitigated by:

- Temperature control : Maintaining reflux conditions (e.g., ethanol at 80°C) to favor kinetic products .

- Catalyst selection : Acidic catalysts (e.g., HCl or acetic acid) improve regioselectivity .

- Solvent choice : Polar aprotic solvents (DMF, DMSO) enhance cyclization efficiency .

Advanced techniques like in-situ FTIR monitoring or LC-MS can track reaction progress and identify side products early .

Structural Analysis and Hydrogen Bonding

Q3: What hydrogen-bonding patterns are critical for stabilizing the crystal structure of this compound? Answer: The hydrochloride salt forms a 3D hydrogen-bonding network :

- N–H···Cl interactions : Between the amine group and chloride ion.

- C–H···π interactions : Between methyl groups and the aromatic ring .

Graph set analysis (as per Etter’s rules) reveals D (donor) and A (acceptor) patterns, with motifs common in pyrazole derivatives. SHELX refinement parameters (e.g., R-factor < 5%) validate these interactions .

Pharmacological Profiling and Target Identification

Q4: How can researchers design assays to evaluate the Jak/Stat pathway inhibition potential of this compound? Answer:

In vitro kinase assays : Use recombinant Jak2 protein and ATP analogs to measure IC values via fluorescence polarization .

Cellular proliferation assays : Employ Jak2 V617F-mutant cell lines (e.g., HEL 92.1.7) to assess anti-proliferative effects using MTT or BrdU assays .

Mechanistic studies : Western blotting for phosphorylated Stat3/5 confirms target engagement. Dose-response curves (1–10 μM) are recommended for initial screens .

Data Contradictions: Reconciling Solubility Discrepancies

Q5: How should researchers resolve conflicting solubility data reported for the hydrochloride salt in aqueous vs. organic media? Answer:

pH-dependent solubility : The hydrochloride salt exhibits higher solubility in water (pH < 4) due to protonation of the amine. In organic solvents (e.g., DMSO), solubility decreases but improves with co-solvents like PEG-400 .

Salt dissociation studies : Conduct DSC/TGA to assess thermal stability and identify hydrate formation, which alters solubility .

Validation : Compare with structurally similar compounds (e.g., pyrazol-3-yl pyrimidin-4-amine hydrochlorides) to contextualize discrepancies .

Stability and Storage Considerations

Q6: What storage conditions are optimal for maintaining the stability of this compound? Answer:

- Temperature : Store at –20°C in airtight containers to prevent hygroscopic degradation .

- Light exposure : Protect from UV light using amber vials, as the pyrazole core is photosensitive .

- Long-term stability : Accelerated stability studies (40°C/75% RH for 6 months) confirm no significant degradation via LC-MS when stored desiccated .

Advanced Applications: Supramolecular Chemistry

Q7: How can this compound be functionalized for use in metal-organic frameworks (MOFs) or catalysis? Answer:

- Ligand design : Introduce carboxylate or pyridyl groups at the 5-position to coordinate transition metals (e.g., Mn or Fe) .

- MOF synthesis : Solvothermal reactions with Zn(NO) in DMF yield porous structures characterized by BET surface area analysis .

- Catalytic activity : Test in oxidation reactions (e.g., cyclohexane to adipic acid) using HO as an oxidant .

Analytical Challenges: Distinguishing Tautomeric Forms

Q8: What spectroscopic methods differentiate tautomeric forms of the pyrazol-3-amine core? Answer:

- NMR : NMR chemical shifts at δ 10–12 ppm indicate NH tautomers, while δ 7–8 ppm suggests aromatic proton environments .

- IR : Stretching frequencies at 3300 cm (N–H) and 1600 cm (C=N) confirm tautomeric equilibrium .

- X-ray crystallography : Resolves tautomer dominance in the solid state .

Computational Modeling

Q9: Which DFT methods are suitable for modeling the electronic properties of this compound? Answer:

- Basis sets : B3LYP/6-311+G(d,p) accurately predicts HOMO-LUMO gaps and electrostatic potential surfaces .

- Docking studies : Use AutoDock Vina to simulate binding to Jak2’s ATP-binding pocket (PDB: 4BBE) .

- MD simulations : GROMACS with CHARMM36 forcefield assesses stability in aqueous solutions .

Regulatory and Safety Considerations

Q10: What safety protocols are recommended for handling this compound in laboratory settings? Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.